molecular formula C17H15ClN4O B2708205 2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034268-75-0

2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2708205
CAS No.: 2034268-75-0
M. Wt: 326.78
InChI Key: CKIATPRMDXERQV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide” is complex, involving several rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specifically mentioned in the literature .

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, demonstrating their application in molecular docking and in vitro screenings. These compounds, including derivatives related to 2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, were evaluated for antimicrobial and antioxidant activity. Their molecular docking screenings towards GlcN-6-P synthase showed moderate to good binding energies, indicating potential for scientific research in drug discovery (Flefel et al., 2018).

Heterocyclic Chemistry and Biological Evaluation

Al-Omran and El-Khair (2005) reported on the synthesis of various heterocyclic compounds incorporating N-methylphthalimide moiety, which includes structures related to this compound. These compounds were assessed for antimicrobial activities, with some demonstrating significant efficacy. This underscores the compound's utility in the development of new antimicrobial agents (Al-Omran & El-Khair, 2005).

Synthetic Methodologies and Chemical Reactions

A study by Masters et al. (2011) focused on the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the importance of an acid additive. This research provides insight into novel synthetic methodologies that could involve the manipulation of compounds similar to this compound, underscoring its relevance in synthetic organic chemistry (Masters et al., 2011).

Antitumor and Antiviral Applications

Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This highlights the potential of this compound and its analogs in antiviral research, particularly against highly pathogenic avian influenza strains (Hebishy et al., 2020).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of cannabinoid receptor antagonists, demonstrating the compound's utility in neuroscience and pharmacology research. This study provides a framework for understanding how derivatives of this compound could interact with biological targets, offering insights into receptor-ligand interactions (Shim et al., 2002).

Properties

IUPAC Name

2-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-22-11-13(10-21-22)16-12(5-4-8-19-16)9-20-17(23)14-6-2-3-7-15(14)18/h2-8,10-11H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIATPRMDXERQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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